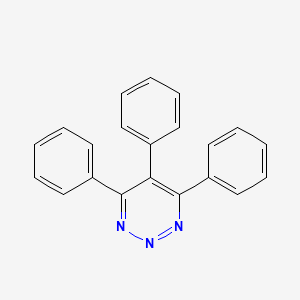![molecular formula C23H20N4O6 B14664396 (3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone CAS No. 50546-29-7](/img/structure/B14664396.png)
(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone is a complex organic compound that features a combination of aromatic rings and an oxadiazinan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone typically involves multiple steps One common method starts with the nitration of phenyl compounds to introduce nitro groups at the 3 and 5 positions This is followed by the formation of the oxadiazinan ring through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to convert the nitro groups to amino groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation might produce various oxidized derivatives.
Aplicaciones Científicas De Investigación
(3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone has several scientific research applications:
Chemistry: It can be used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It might be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.
Mecanismo De Acción
The mechanism by which (3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone exerts its effects would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction mechanisms or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Uniqueness
(3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective.
Propiedades
Número CAS |
50546-29-7 |
|---|---|
Fórmula molecular |
C23H20N4O6 |
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
(3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone |
InChI |
InChI=1S/C23H20N4O6/c1-16-7-9-19(10-8-16)25-22(17-5-3-2-4-6-17)24(11-12-33-25)23(28)18-13-20(26(29)30)15-21(14-18)27(31)32/h2-10,13-15,22H,11-12H2,1H3 |
Clave InChI |
RUZRMCNJBXYCKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(N(CCO2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


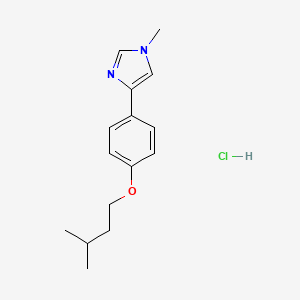


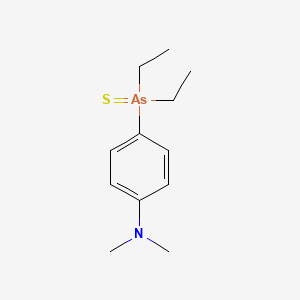
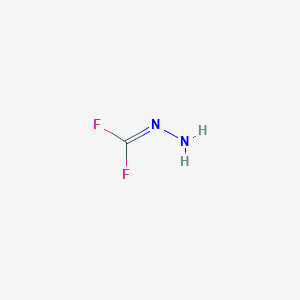

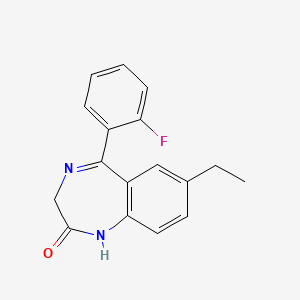

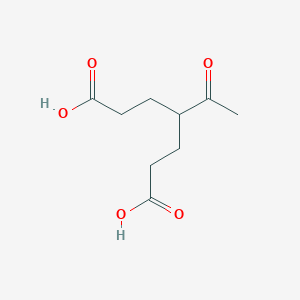
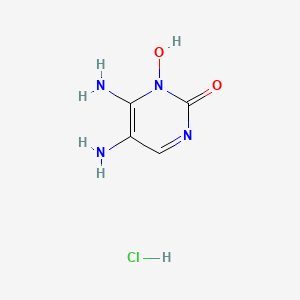
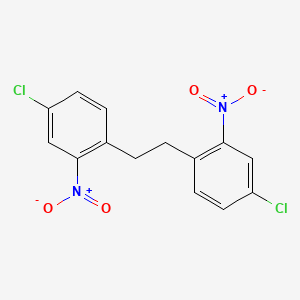
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)

